molecular formula C10H19NO3S B11872927 tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide

tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide

Cat. No.: B11872927
M. Wt: 233.33 g/mol
InChI Key: JCBIWZRDYQUYMK-UHFFFAOYSA-N
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Description

tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide is an organic compound with the molecular formula C10H19NO3S It is a derivative of thiazepane, a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 4-aminobutanoate with sulfur-containing reagents to form the thiazepane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazepane derivative without the oxide group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with lithium aluminum hydride can produce the thiazepane derivative .

Scientific Research Applications

tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

tert-butyl 1-oxo-1,4-thiazepane-4-carboxylate

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-5-4-7-15(13)8-6-11/h4-8H2,1-3H3

InChI Key

JCBIWZRDYQUYMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCS(=O)CC1

Origin of Product

United States

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